N-(4-chloro-2,5-dimethoxyphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by its unique chemical structure, which includes a piperidine ring, a pyrrolidine ring, and various functional groups such as chloro, methoxy, and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the pyrrolidine ring and the functional groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and carbonylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and yield of the synthesis. Safety measures and environmental considerations are also crucial in industrial production to minimize the release of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Nucleophiles like amines, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and cellular processes.
Medicine
In medicinal chemistry, N-(4-chloro-2,5-dimethoxyphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide may be explored for its potential therapeutic properties. It could be a candidate for drug development targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers, coatings, and catalysts. Its unique chemical properties can enhance the performance and functionality of these materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2,5-dimethoxyphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide shares similarities with other piperidine carboxamides, such as:
- N-(4-chlorophenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide
- N-(2,5-dimethoxyphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures
Properties
Molecular Formula |
C26H30ClN3O5 |
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Molecular Weight |
500.0 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H30ClN3O5/c1-16-4-6-19(7-5-16)30-15-18(12-24(30)31)26(33)29-10-8-17(9-11-29)25(32)28-21-14-22(34-2)20(27)13-23(21)35-3/h4-7,13-14,17-18H,8-12,15H2,1-3H3,(H,28,32) |
InChI Key |
LSWHVVKGJGWACA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4OC)Cl)OC |
Origin of Product |
United States |
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